Apinaca (AKB48), chemically N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (CAS: 1345973-53-6), is a prominent indazole-based synthetic cannabinoid utilized extensively as an analytical reference standard and pharmacological research tool[1]. Featuring a robust adamantyl amide linkage and a non-halogenated pentyl chain, Apinaca serves as a critical structural baseline for evaluating cannabinoid receptor (CB1/CB2) binding affinities and metabolic pathways[2]. In procurement contexts—particularly for forensic toxicology, clinical mass spectrometry, and neuropharmacology—Apinaca is prioritized for its chemical stability, distinct fragmentation profile, and utility in structure-activity relationship (SAR) mapping against its highly potent, halogenated derivatives [3].
Substituting Apinaca with generic synthetic cannabinoids (such as classical naphthoylindoles like JWH-018) or its direct fluorinated analog (5F-APINACA) fundamentally compromises analytical resolution and pharmacological assay integrity [1]. While 5F-APINACA shares the core indazole-adamantyl scaffold, the terminal fluorine significantly alters receptor binding kinetics, pushing CB2 affinity into the sub-nanomolar range and introducing complex defluorination metabolic pathways that confound toxicity studies [2]. Furthermore, substituting with ester-linked cannabinoids (e.g., PB-22) introduces severe thermal and solvolytic instability during GC-MS analysis and methanolic storage [3]. Consequently, precise quantification, definitive forensic identification, and accurate baseline SAR modeling require the exact, non-halogenated Apinaca standard.
Apinaca serves as a critical non-halogenated baseline for evaluating indazole-carboxamide cannabinoid receptor activity. In competitive radioligand binding assays using human CB1 and CB2 receptors expressed in CHO cells, Apinaca demonstrates potent but measurable affinities (Ki = 3.24 nM for hCB1; 1.68 nM for hCB2). In contrast, its terminally fluorinated analog, 5F-APINACA, exhibits a hyper-potent shift, particularly at the CB2 receptor (Ki = 0.266 nM), representing a ~6.3-fold increase in CB2 affinity [REFS-1, REFS-2]. For researchers mapping structure-activity relationships (SAR), utilizing Apinaca avoids the ceiling effects and receptor desensitization commonly associated with sub-nanomolar fluorinated analogs.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | Apinaca: hCB1 Ki = 3.24 nM; hCB2 Ki = 1.68 nM |
| Comparator Or Baseline | 5F-APINACA: hCB1 Ki = 1.94 nM; hCB2 Ki = 0.266 nM |
| Quantified Difference | ~6.3-fold lower CB2 affinity and ~1.6-fold lower CB1 affinity for Apinaca |
| Conditions | In vitro radioligand competitive binding assay (CHO cells) |
Procuring Apinaca is essential for establishing stable, non-halogenated baseline binding kinetics in cannabinoid receptor assays without the hyper-potency complications of fluorinated derivatives.
In forensic and clinical toxicology, the metabolic profile of a reference standard dictates its utility in tracking in vivo exposure. Apinaca undergoes predictable, extensive biotransformation catalyzed primarily by CYP3A4, resulting in mono-, di-, and tri-hydroxylation on the adamantyl ring and N-pentyl side chain [1]. Conversely, substituting with 5F-APINACA introduces complex oxidative defluorination pathways that generate toxic fluoro-metabolites (e.g., fluoroacetic acid) and confound cell-viability assays [2]. By lacking the terminal halogen, Apinaca provides a cleaner metabolic signature, ensuring that observed cellular responses in hepatocyte models are driven by the indazole-carboxamide core rather than off-target halogen toxicity.
| Evidence Dimension | Primary Metabolic Degradation Pathways |
| Target Compound Data | Apinaca: Predictable adamantyl/pentyl hydroxylation (CYP3A4-mediated) |
| Comparator Or Baseline | 5F-APINACA: Significant oxidative defluorination yielding toxic fluoro-metabolites |
| Quantified Difference | Complete absence of defluorination-induced toxicity and artifact formation in Apinaca |
| Conditions | Human hepatocyte and liver microsome incubation models |
Apinaca provides a stable, non-fluorinated metabolic baseline for toxicology screening, eliminating confounding variables from toxic fluoro-metabolites during in vitro assays.
Definitive identification of synthetic cannabinoids in complex biological matrices requires distinct mass spectrometry fragmentation patterns. Under Electron Ionization (EI) GC-MS, Apinaca yields a molecular ion at m/z 365, with highly diagnostic cleavage fragments at m/z 135 (adamantyl cation), 150, and 215 [1]. This sharply contrasts with classical naphthoylindoles like JWH-018, which present a molecular ion at m/z 341 and distinct naphthoyl-driven fragmentation [1]. Procurement of the exact Apinaca certified reference material is mandatory for forensic laboratories to calibrate instruments capable of resolving the adamantyl-indazole structure from legacy synthetic cannabinoids, preventing false positives in legal and clinical settings.
| Evidence Dimension | GC-MS Diagnostic Fragmentation (m/z) |
| Target Compound Data | Apinaca: Molecular ion m/z 365; diagnostic adamantyl fragment m/z 135 |
| Comparator Or Baseline | JWH-018: Molecular ion m/z 341; naphthoyl fragments |
| Quantified Difference | Absolute structural differentiation via distinct m/z 365 vs m/z 341 molecular ions and unique cleavage pathways |
| Conditions | Electron ionization (EI) GC-MS analysis of biological extracts |
Forensic and clinical toxicology labs must procure the exact Apinaca standard to definitively resolve indazole-adamantyl structures from classical naphthoylindoles in complex matrices.
The structural linkage of a synthetic cannabinoid dictates its stability during sample preparation and chromatographic analysis. Apinaca utilizes a robust carboxamide linkage connecting the indazole core to the adamantyl group. This amide bond exhibits high thermal and solvolytic stability. In contrast, ester-linked synthetic cannabinoids (such as PB-22) are highly susceptible to rapid hydrolysis and transesterification when stored in methanolic solutions or subjected to elevated injection port temperatures [1]. Apinaca's resistance to solvolysis ensures a significantly longer shelf-life for prepared analytical standards and prevents the formation of degradation artifacts during high-temperature GC-MS runs.
| Evidence Dimension | Solvolytic and Thermal Stability |
| Target Compound Data | Apinaca (Amide-linked): High resistance to methanolic transesterification and thermal degradation |
| Comparator Or Baseline | PB-22 (Ester-linked): Rapid hydrolysis and transesterification in methanol |
| Quantified Difference | Prevention of artifact formation and significant extension of standard solution shelf-life for Apinaca |
| Conditions | Storage in methanolic solutions and GC-MS injection port vaporization (250-300°C) |
Procuring the amide-linked Apinaca ensures reliable, long-term stability of analytical reference solutions, reducing the need for constant restandardization compared to ester-linked alternatives.
Due to its unique mass-to-charge fragmentation (m/z 365 molecular ion, m/z 135 adamantyl fragment) and high thermal stability, Apinaca is strictly required as a certified reference material (CRM) for calibrating forensic mass spectrometers. It enables laboratories to definitively distinguish non-halogenated indazole-carboxamides from fluorinated analogs (5F-APINACA) and classical naphthoylindoles in complex biological matrices [1].
Apinaca is the optimal non-halogenated baseline ligand for mapping structure-activity relationships (SAR) in competitive radioligand assays. By providing measurable, low-nanomolar affinities (Ki = 3.24 nM for hCB1; 1.68 nM for hCB2), it allows pharmacologists to establish control kinetics without the rapid receptor desensitization and sub-nanomolar ceiling effects caused by hyper-potent fluorinated derivatives[2].
Because it lacks a terminal fluorine atom, Apinaca serves as a clean substrate for studying CYP3A4-mediated adamantyl and pentyl hydroxylation. It is procured for in vitro liver microsome and hepatocyte assays where researchers must isolate the metabolic behavior of the indazole-carboxamide core without the confounding cellular toxicity generated by oxidative defluorination pathways [3].